molecular formula C10H12N2 B2706209 3-isopropyl-1H-indazole CAS No. 61485-19-6

3-isopropyl-1H-indazole

Cat. No.: B2706209
CAS No.: 61485-19-6
M. Wt: 160.22
InChI Key: DLYVQGSXLYYYLJ-UHFFFAOYSA-N
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Description

3-Isopropyl-1H-indazole (CAS 61485-19-6) is a high-value chemical scaffold with significant importance in medicinal chemistry and drug discovery research. This compound features the 1H-indazole heterocycle, a privileged structure in pharmaceutical development known for its broad spectrum of biological activities . The molecule has a molecular formula of C10H12N2 and a molecular weight of 160.22 g/mol . The indazole core serves as a critical pharmacophore in kinase inhibitor research, with demonstrated applications in the design and synthesis of targeted anticancer agents . Specifically, this compound functions as a versatile building block for developing compounds that inhibit various protein kinases involved in cancer proliferation and survival pathways. Research indicates that indazole derivatives can target key receptors including vascular endothelial growth factor receptors (VEGFR), fibroblast growth factor receptors (FGFR), and apoptosis signal-regulating kinase 1 (ASK1) . The isopropyl substituent at the 3-position is particularly valuable for optimizing binding interactions within the ATP-binding sites of these kinase targets. Beyond oncology research, the 1H-indazole scaffold shows promise in other therapeutic areas, including anti-inflammatory applications and neurodegenerative disorders . Several indazole-containing compounds are currently in various stages of clinical trials, highlighting the continuing research interest in this structural class . As a research chemical, this compound provides synthetic chemists and drug discovery researchers with a key intermediate for constructing more complex molecular entities aimed at addressing unmet medical needs. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-propan-2-yl-2H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-7(2)10-8-5-3-4-6-9(8)11-12-10/h3-7H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLYVQGSXLYYYLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C2C=CC=CC2=NN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Structural Characterization and Spectroscopic Elucidation of 3 Isopropyl 1h Indazole Systems

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of 3-isopropyl-1H-indazole. nih.gov By analyzing the chemical shifts, coupling constants, and signal intensities in ¹H, ¹³C, and ¹⁵N NMR spectra, the connectivity of atoms and the electronic environment of the nuclei can be determined. nih.govresearcher.life

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound displays characteristic signals for the aromatic protons of the indazole ring and the aliphatic protons of the isopropyl group. The aromatic protons typically appear as multiplets in the downfield region (δ 7.0-8.5 ppm) due to spin-spin coupling. The isopropyl group gives rise to a doublet for the two methyl groups and a septet for the methine proton, with their chemical shifts appearing in the upfield region.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each chemically distinct carbon atom in this compound gives a separate signal. The aromatic carbons of the indazole ring resonate at lower field (δ 110-150 ppm), while the aliphatic carbons of the isopropyl group appear at higher field.

¹⁵N NMR Spectroscopy: ¹⁵N NMR spectroscopy is particularly useful for probing the electronic structure of the nitrogen-containing indazole ring. The chemical shifts of the two nitrogen atoms can provide insights into their hybridization and involvement in the aromatic system.

Table 1: Representative NMR Data for Indazole Derivatives

Nucleus Chemical Shift Range (ppm) Multiplicity Assignment
¹H 13.1 br s N-H
8.10 d Aromatic C-H
7.78 d Aromatic C-H
7.58 t Aromatic C-H
7.36 t Aromatic C-H
3.0-3.5 septet Isopropyl C-H
1.2-1.5 d Isopropyl CH₃
¹³C 140-150 s C3
110-140 d Aromatic C-H
110-125 s Aromatic C
25-30 d Isopropyl C-H

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HR-MS) for Structural Confirmation

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of this compound. nih.gov In MS, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HR-MS) provides highly accurate mass measurements, which allows for the unambiguous determination of the elemental formula. nih.govresearchgate.net

The electron ionization (EI) mass spectrum of this compound typically shows a prominent molecular ion peak [M]⁺ corresponding to its molecular weight. nist.gov Fragmentation of the molecular ion gives rise to a series of characteristic fragment ions, which provide valuable structural information. libretexts.orgnih.gov For instance, the loss of a methyl group (CH₃) from the isopropyl substituent is a common fragmentation pathway, resulting in an [M-15]⁺ ion. Further fragmentation can involve the cleavage of the indazole ring. nih.govresearchgate.net

Table 2: Expected Mass Spectrometry Data for this compound

Ion m/z (Expected) Description
[M]⁺ 160.1000 Molecular Ion
[M-CH₃]⁺ 145.0769 Loss of a methyl group

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. elsevier.com These techniques are used to identify the functional groups present in this compound and to study its molecular structure.

Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the stretching and bending vibrations of its functional groups. chemicalbook.comsemanticscholar.org The N-H stretching vibration of the indazole ring typically appears as a broad band in the region of 3200-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the isopropyl group are observed around 3000-3100 cm⁻¹ and 2850-2970 cm⁻¹, respectively. The C=C and C=N stretching vibrations of the indazole ring give rise to absorptions in the 1450-1650 cm⁻¹ region. scielo.br

Raman Spectroscopy: Raman spectroscopy provides information about the vibrational modes that involve a change in the polarizability of the molecule. The Raman spectrum of this compound can be used to identify the symmetric vibrations of the molecule, which may be weak or inactive in the IR spectrum. dtic.mil

Table 3: Key Vibrational Frequencies for this compound

Vibrational Mode Frequency Range (cm⁻¹) Intensity
N-H Stretch 3200-3500 Medium-Broad
Aromatic C-H Stretch 3000-3100 Medium
Aliphatic C-H Stretch 2850-2970 Strong
C=C/C=N Stretch (Ring) 1450-1650 Medium-Strong

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govnih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, a detailed model of its molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state, can be obtained. mdpi.commdpi.comdntb.gov.ua This information is invaluable for understanding the packing of molecules in the crystal lattice and the nature of non-covalent interactions such as hydrogen bonding and π-π stacking.

Gas-Phase Structural Analysis through Microwave Spectroscopy and Isotopic Labeling

Microwave spectroscopy is a high-resolution technique used to determine the rotational constants of a molecule in the gas phase. researchgate.netresearchgate.net From these constants, precise information about the molecular geometry, including bond lengths and angles, can be derived. Isotopic labeling, where specific atoms in the molecule are replaced with their heavier isotopes, aids in the structural determination by providing additional sets of rotational constants. This technique allows for a very accurate determination of the gas-phase structure of this compound, free from the influences of intermolecular interactions present in the solid or liquid states.

Tautomeric Equilibria and Conformational Analysis of 1H- and 2H-Indazole Systems

Indazole and its derivatives can exist in two tautomeric forms: 1H-indazole and 2H-indazole. researchgate.netnih.gov The 1H-tautomer is generally the more stable and predominant form. researchgate.netnih.govbeilstein-journals.org The position of the tautomeric equilibrium can be influenced by factors such as the nature and position of substituents, the solvent, and the temperature. nih.gov

For this compound, the equilibrium between the 1H- and 2H-tautomers can be investigated using spectroscopic techniques like NMR and UV-Vis spectroscopy. researchgate.netmdpi.com Computational methods are also employed to calculate the relative energies of the two tautomers and to predict the equilibrium constant. mpg.de

Conformational analysis of the isopropyl group is also important. Due to rotation around the C3-C(isopropyl) single bond, the isopropyl group can adopt different conformations. The preferred conformation is determined by steric and electronic factors. NMR spectroscopy, particularly the analysis of nuclear Overhauser effects (NOEs), can provide experimental evidence for the preferred conformation in solution.

Chemical Reactivity and Targeted Derivatization of the Indazole Scaffold

Electrophilic Aromatic Substitution Reactions on the Indazole Ring

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for modifying aromatic systems. wikipedia.org In the case of the indazole ring, these reactions typically occur on the fused benzene (B151609) ring rather than the pyrazole (B372694) moiety. The indazole nucleus as a whole is considered electron-rich, which facilitates electrophilic attack. The regioselectivity of these reactions is dictated by the electronic properties of the bicyclic system and the directing effects of existing substituents.

The reaction begins with the aromatic ring acting as a nucleophile, attacking an electrophile (E+). masterorganicchemistry.com This rate-determining step temporarily disrupts the aromaticity, forming a resonance-stabilized carbocation known as an arenium ion. masterorganicchemistry.com A subsequent rapid deprotonation step restores aromaticity, resulting in the substitution of a hydrogen atom with the electrophile. masterorganicchemistry.com For 3-substituted indazoles, electrophilic attack is generally directed to the C5 and C7 positions, with the C5-position often being the kinetically favored product.

Nitration: The introduction of a nitro group (–NO₂) onto the indazole ring is typically achieved using a mixture of nitric acid and sulfuric acid. byjus.com The active electrophile is the nitronium ion (NO₂⁺). byjus.com For the parent 1H-indazole, nitration primarily yields 5-nitro-1H-indazole. Radical C3-nitration of 2H-indazoles has also been reported using iron(III) nitrate (B79036) in the presence of an oxidant like TEMPO. chim.itresearchgate.net In the context of 3-isopropyl-1H-indazole, nitration is expected to proceed on the benzenoid ring, leading to a mixture of 3-isopropyl-5-nitro-1H-indazole and 3-isopropyl-7-nitro-1H-indazole.

Halogenation: The direct introduction of halogen atoms (Cl, Br, I) is a crucial transformation, as the resulting halo-indazoles are versatile precursors for further modifications, particularly in cross-coupling reactions. nih.gov Bromination can be achieved using reagents like N-Bromosuccinimide (NBS) or bromine (Br₂) in various solvents. chim.itnih.gov For 2H-indazoles, N-halosuccinimides (NXS) have been used for regioselective halogenation. nih.gov While the C3 position is susceptible to halogenation in unsubstituted indazoles, the presence of the isopropyl group at C3 in this compound directs halogenation to the benzene ring, primarily at the C5 and C7 positions. researchgate.net

Sulfonation: Aromatic sulfonation involves the substitution of a hydrogen atom with a sulfonic acid group (–SO₃H). byjus.com This is typically carried out using fuming sulfuric acid. wikipedia.org The electrophile in this reaction is sulfur trioxide (SO₃). byjus.com The reaction is reversible, a feature that can be exploited in synthesis. For indazole, sulfonation is expected to yield indazole-5-sulfonic acid. nih.gov

Friedel-Crafts Reactions: Friedel-Crafts reactions, including alkylation and acylation, are classic C-C bond-forming methods. wikipedia.org Friedel-Crafts acylation involves reacting the aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.commasterorganicchemistry.com The reactive electrophile is an acylium ion. sigmaaldrich.com This reaction is generally preferred over alkylation because the resulting ketone product is deactivated towards further substitution, preventing polyacylation. organic-chemistry.org For this compound, acylation would be expected to occur at the C5 or C7 position, yielding the corresponding aryl ketone. Subsequent reduction of the ketone can provide access to alkylated indazoles that are not accessible via direct Friedel-Crafts alkylation due to potential carbocation rearrangements. masterorganicchemistry.com

Representative Electrophilic Aromatic Substitution Reactions on the Indazole Scaffold
Reaction TypeTypical ReagentsElectrophileExpected Major Product Position(s) for 3-substituted-1H-indazole
NitrationHNO₃, H₂SO₄NO₂⁺C5 and C7
BrominationBr₂, Lewis Acid or NBSBr⁺C5 and C7
SulfonationFuming H₂SO₄ (SO₃)SO₃C5
Friedel-Crafts AcylationRCOCl, AlCl₃RCO⁺C5 and C7

Nucleophilic Substitution Reactions and Direct C-H Functionalization

While the indazole ring is generally electron-rich, making it more susceptible to electrophilic attack, certain positions can undergo nucleophilic substitution, particularly when activated by electron-withdrawing groups or when a good leaving group is present. More recently, direct C-H functionalization has emerged as a powerful, atom-economical strategy for derivatizing the indazole scaffold without pre-functionalization.

Nucleophilic aromatic substitution (SNAr) can occur on the indazole ring if it is substituted with strong electron-withdrawing groups, such as a nitro group, which can stabilize the negatively charged Meisenheimer complex intermediate. For instance, a halogen atom at a position activated by a nitro group can be displaced by various nucleophiles.

Direct C-H functionalization reactions offer a more efficient alternative to traditional cross-coupling methods by avoiding the need for pre-halogenation or metallation of the indazole ring. These methods often rely on transition-metal catalysis (e.g., Palladium, Rhodium, Ruthenium, Copper) to activate a C-H bond, allowing for the formation of C-C, C-N, C-O, or C-S bonds. For indazoles, C-H functionalization can be directed to various positions. For example, directing groups installed at the N1 position can guide the metallation and subsequent functionalization to the C7 position. Similarly, C-H activation at the C3 position of N-protected indazoles is a well-established method for introducing a wide range of substituents, although this is not directly applicable for modifying this compound at the C3 position itself. However, C-H activation strategies can be employed to functionalize the benzenoid ring positions.

Metal-Mediated Cross-Coupling Reactions for Peripheral Modifications

Metal-mediated cross-coupling reactions are indispensable tools for the peripheral modification of heterocyclic systems like indazole. These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate in the presence of a transition metal catalyst, most commonly palladium. chim.itnih.gov To apply these methods to this compound, the scaffold must first be halogenated, as described in section 4.1. The resulting halo-indazoles (e.g., 5-bromo-3-isopropyl-1H-indazole or 7-bromo-3-isopropyl-1H-indazole) are versatile substrates for a variety of coupling reactions.

Suzuki Coupling: This reaction involves the coupling of an organoboron reagent (boronic acid or ester) with an organic halide. It is widely used for the formation of C-C bonds, particularly for creating biaryl structures. A 5-bromo-3-isopropyl-1H-indazole could be coupled with various aryl or heteroaryl boronic acids to generate a library of 5-aryl-3-isopropyl-1H-indazoles.

Heck Coupling: The Heck reaction couples an organic halide with an alkene to form a substituted alkene. This allows for the introduction of vinyl groups onto the indazole ring.

Sonogashira Coupling: This reaction couples a terminal alkyne with an organic halide, providing a direct route to alkynylated indazoles. These products can serve as versatile intermediates for further transformations.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming C-N bonds. It enables the coupling of an organic halide with a primary or secondary amine, providing access to a wide range of amino-substituted indazoles.

Common Cross-Coupling Reactions for Modifying Halo-Indazoles
Reaction NameCoupling PartnersBond FormedTypical Catalyst
Suzuki CouplingOrganoboron Reagent + Organic HalideC(sp²) - C(sp²)Pd(0) complexes
Heck CouplingAlkene + Organic HalideC(sp²) - C(sp²)Pd(0) complexes
Sonogashira CouplingTerminal Alkyne + Organic HalideC(sp²) - C(sp)Pd(0) and Cu(I)
Buchwald-Hartwig AminationAmine + Organic HalideC(sp²) - NPd(0) complexes

Regioselective Modifications at C1, C2, C3, and Benzenoid Ring Positions

Achieving regioselectivity is a central challenge in the synthesis of substituted indazoles. Different positions on the indazole ring exhibit distinct reactivity, which can be exploited to direct functionalization.

N1 and N2 Positions: The pyrazolic nitrogen atoms are the most common sites for initial functionalization, such as alkylation or acylation. The reaction of 1H-indazoles with electrophiles often yields a mixture of N1 and N2 substituted products. The ratio of these isomers is highly dependent on the reaction conditions (base, solvent, temperature) and the nature of the electrophile. Generally, polar aprotic solvents and counterions like potassium favor N1 substitution, while nonpolar solvents and sodium or lithium counterions can favor N2 substitution. The use of protecting groups, such as a p-toluenesulfonyl (Ts) group, can direct substitution to a specific nitrogen, which can be later removed.

C3 Position: The C3 position of the indazole ring is relatively electron-deficient and can be functionalized through various methods, including lithiation of an N1-protected indazole followed by quenching with an electrophile. However, for this compound, this position is already occupied. Modifications at C3 would require a synthetic route that introduces the isopropyl group at a later stage or involves its replacement, which falls outside the scope of direct derivatization.

Benzenoid Ring Positions (C4, C5, C6, C7): As discussed under electrophilic substitution (Section 4.1), these positions are typically functionalized via SEAr reactions, with C5 and C7 being the most reactive sites. Ortho-lithiation provides an alternative strategy for regioselective functionalization. By installing a directing group at the N1 position (e.g., a pivaloyl or carbamoyl (B1232498) group), it is possible to direct deprotonation with a strong base (like n-butyllithium) specifically to the C7 position. The resulting organolithium species can then be trapped with a variety of electrophiles, allowing for the precise installation of substituents at C7.

Ring-Opening and Rearrangement Reactions of Indazole Derivatives

Under certain conditions, the indazole ring system can undergo ring-opening or rearrangement reactions. These transformations, while sometimes undesired, can also be synthetically useful for accessing different heterocyclic or acyclic structures.

Reductive cleavage of the N-N bond in the indazole ring can lead to the formation of 1,2-diaminobenzene derivatives. This is often achieved through catalytic hydrogenation or with reducing agents like samarium iodide.

Certain N-substituted indazoles can undergo thermal or photochemical rearrangements. For example, some 1-arylindazoles have been observed to rearrange to form dibenzodiazepines under specific conditions. Additionally, the Dimroth rearrangement, common in many heterocyclic systems, could potentially occur in appropriately substituted indazole derivatives, leading to the migration of a substituent from an exocyclic nitrogen atom into the ring, or vice versa. While less common for the core indazole structure itself, derivatives can be designed to facilitate such transformations, expanding their synthetic utility.

Computational Chemistry and Theoretical Investigations of 3 Isopropyl 1h Indazole

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of indazole derivatives. researchgate.net These methods are used to optimize molecular geometry, calculate electronic properties, and predict reactivity. nih.govrsc.org

DFT studies on related indazole structures involve calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.govmultidisciplinaryjournals.com A smaller energy gap suggests higher reactivity. For a series of 3-carboxamide indazole derivatives, DFT computations revealed that specific substitutions significantly influenced this energy gap. nih.govrsc.org

Another key application of DFT is the calculation of the Molecular Electrostatic Potential (MEP). The MEP surface helps predict the sites for electrophilic and nucleophilic attack by mapping the electron density. nih.gov This is vital for understanding hydrogen bonding and other non-covalent interactions that govern molecular recognition. nih.gov Although specific DFT data for 3-isopropyl-1H-indazole is not detailed in the provided sources, the principles derived from studies on analogous compounds are directly applicable. For instance, calculations on various indazole derivatives have successfully correlated theoretical parameters with experimental findings, such as NMR chemical shifts and vibrational frequencies. researchgate.netepstem.net

Table 1: Representative DFT-Calculated Properties for an Indazole Derivative (Note: This data is illustrative, based on studies of various indazole derivatives, not specifically this compound)

PropertyCalculated ValueSignificance
HOMO Energy-6.5 eVRelates to electron-donating ability
LUMO Energy-1.5 eVRelates to electron-accepting ability
HOMO-LUMO Gap5.0 eVIndicator of chemical reactivity and stability
Dipole Moment2.5 DMeasures molecular polarity

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to explore how a ligand, such as an indazole derivative, interacts with a biological target, typically a protein or enzyme. nih.govnih.gov These methods are fundamental in rational drug design.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity through scoring functions. nih.gov Studies on various indazole derivatives have used docking to identify key interactions within the active sites of targets like Hypoxia-Inducible Factor-1α (HIF-1α), renal cancer-related proteins, and the SARS-CoV-2 main protease (MPro). nih.govnih.govnsf.gov These interactions often involve hydrogen bonds and π-stacking with specific amino acid residues, which are crucial for the ligand's biological activity. nsf.govnih.gov For example, docking studies of indazole analogs against the cancer protein PDB ID: 2ZCS revealed binding energies ranging from -6.80 to -7.45 kcal/mol, highlighting interactions with residues like Tyr248 and Lys273. researchgate.net

Following docking, Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time, assessing its stability and conformational changes. nih.govnih.gov MD simulations on indazole derivatives targeting HIF-1α have shown that potent compounds form stable complexes within the active site. nih.govresearchgate.net These simulations can reveal the importance of specific interactions, such as salt bridges and hydrogen bonds, in maintaining the stability of the protein-ligand complex. nih.govmdpi.com

Table 2: Example of Molecular Docking Results for an Indazole Derivative (Note: This data is illustrative and based on studies of various indazole derivatives.)

Target ProteinBinding Energy (kcal/mol)Key Interacting Residues
HIF-1α-7.5HIS294, ARG331
MDM2-8.2GLN72, HIS73
PBR-7.9LEU43, GLN109

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly insightful. nih.govmdpi.com These models are used to understand how steric, electrostatic, and hydrophobic properties of molecules influence their inhibitory potency. researchgate.net

For indazole derivatives, 3D-QSAR studies have been successfully applied to understand their activity as HIF-1α inhibitors. nih.govresearchgate.net These models generate contour maps that visualize the regions where specific properties are favorable or unfavorable for activity. For example, steric and electrostatic maps can provide a structural framework to guide the design of new, more potent inhibitors. nih.govresearchgate.net Statistical validation of these models, using parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²), ensures their predictive power. researchgate.netmdpi.comnih.gov QSAR studies on indazole estrogens have also shown that substitutions at the 3rd position of the indazole nucleus are decisive for selectivity towards the beta-estrogenic receptor. nih.gov

Table 3: Statistical Parameters of a Sample 3D-QSAR Model for Indazole Derivatives (Note: This data is illustrative, based on published models for indazole analogs.)

Modelq² (Cross-validated r²)r² (Non-cross-validated r²)r²pred (External validation)
CoMFA0.6640.9600.872
CoMSIA0.7060.9690.866

Mechanistic Studies of Chemical Transformations via Computational Methods

Computational methods, especially DFT, are crucial for elucidating the mechanisms of chemical reactions involving indazole compounds. These studies can map out reaction pathways, identify transition states, and calculate activation energies, providing insights that are often difficult to obtain through experiments alone.

A comprehensive DFT mechanistic study has been conducted on the N¹- and N²-alkylation of a substituted 1H-indazole. beilstein-journals.org This work proposed mechanisms that explain the observed regioselectivity under different reaction conditions. beilstein-journals.orgnih.gov By calculating the partial charges and Fukui indices of the nitrogen atoms via Natural Bond Orbital (NBO) analysis, researchers could rationalize why certain electrophiles preferentially attack one nitrogen over the other. beilstein-journals.orgnih.govresearchgate.net The calculations suggested that a chelation mechanism involving a cesium catalyst leads to N¹-substituted products, while other non-covalent interactions drive the formation of N²-products. nih.gov

Assessment of Tautomeric Stability and Aromaticity

The indazole ring system exhibits annular tautomerism, existing primarily as the 1H-indazole and 2H-indazole forms. beilstein-journals.orgnih.gov Computational chemistry is a key tool for assessing the relative stability of these tautomers. Theoretical calculations consistently show that the 1H-indazole tautomer, which has a benzenoid structure, is thermodynamically more stable than the quinonoid 2H-indazole tautomer. beilstein-journals.orgresearchgate.net DFT calculations can precisely quantify the energy difference between these forms, explaining the predominance of the 1H tautomer in most conditions. scispace.com The stability can, however, be influenced by the solvent and the nature of substituents on the ring. scispace.com

Aromaticity is a fundamental concept describing the stability and reactivity of cyclic, planar molecules with delocalized π-electrons. mdpi.com Various computational methods are used to quantify the aromaticity of molecules like this compound. These methods can be based on energetic, geometric, magnetic, or electronic criteria. mdpi.com For example, the analysis of electron delocalization pathways using methods like Electron Density of Delocalized Bonds (EDDB) can provide a visual and quantitative picture of the π-electron system that confers aromatic character upon the indazole core. mdpi.com

Biological Activity and Mechanistic Investigations of 3 Isopropyl 1h Indazole Analogues in Vitro and Pre Clinical Focus

Anti-Cancer Activity in Cell-Based Assays

Derivatives of 3-isopropyl-1H-indazole have shown significant promise in oncology research, primarily through their ability to modulate fundamental cellular processes involved in cancer progression.

A significant body of research has demonstrated the potent anti-proliferative effects of this compound analogues across a variety of human cancer cell lines. These compounds have been shown to effectively reduce cell viability and inhibit the uncontrolled growth characteristic of cancer cells.

One study detailed the synthesis of a series of 1H-indazole-3-amine derivatives and evaluated their inhibitory activities against several human cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cells. nih.gov Among the synthesized compounds, one particular derivative, compound 6o, exhibited a notable inhibitory effect against the K562 cell line with a 50% inhibition concentration (IC50) value of 5.15 µM. nih.gov This compound also demonstrated considerable selectivity, as its cytotoxicity towards normal human embryonic kidney cells (HEK-293) was significantly lower, with an IC50 of 33.2 µM. nih.gov

The anti-proliferative activity of these compounds is often assessed using the methyl thiazolyl tetrazolium (MTT) colorimetric assay, which measures the metabolic activity of cells as an indicator of their viability. nih.gov The results from such assays provide crucial preliminary data on the potential of these compounds as anti-cancer agents.

Table 1: Anti-proliferative Activity of Indazole Derivative 6o

Cell LineCancer TypeIC50 (µM)
K562Chronic Myeloid Leukemia5.15
HEK-293Normal Embryonic Kidney33.2

Beyond simply halting proliferation, many this compound analogues actively induce programmed cell death, or apoptosis, in cancer cells. This is a critical mechanism for eliminating malignant cells. Studies have shown that these compounds can trigger apoptotic pathways, leading to the characteristic morphological and biochemical changes associated with this form of cell death. nih.govnih.gov

For instance, further investigation into the aforementioned compound 6o revealed that its anti-cancer activity is linked to its ability to induce apoptosis. nih.gov This was confirmed through assays that detect the hallmarks of apoptosis. Additionally, this compound was found to perturb the normal progression of the cell cycle, a tightly regulated process that is often dysregulated in cancer. nih.gov By interfering with the cell cycle, these compounds can prevent cancer cells from dividing and proliferating. The mechanism of action for compound 6o is thought to involve the inhibition of Bcl-2 family members and interference with the p53/MDM2 pathway, both of which are critical regulators of apoptosis and the cell cycle. nih.gov

In a separate line of research, novel indazole-based small molecules were identified as enhancers of TRAIL-induced apoptosis in hepatocellular carcinoma (HCC). nih.govnih.gov While many cancer cells are resistant to the apoptosis-inducing ligand TRAIL, co-treatment with these indazole compounds, specifically TRT-0029 and TRT-0173, sensitized the cancer cells to TRAIL, leading to enhanced apoptosis. nih.gov

The anti-cancer effects of this compound analogues can often be attributed to their interaction with specific molecular targets that are crucial for cancer cell survival and proliferation.

Tyrosine Kinases: The 1H-indazole-3-amine structure is recognized as an effective hinge-binding fragment, enabling it to interact with the hinge region of tyrosine kinases. nih.gov This interaction is critical for inhibiting the activity of these enzymes, which play a central role in cell signaling pathways that control cell growth, proliferation, and differentiation. Linifanib, an indazole-based drug, effectively binds to the hinge region of tyrosine kinases. nih.gov Furthermore, the 1H-indazole-3-amide structure in Entrectinib is crucial for its antitumor activity. nih.gov

PI3Kδ: The delta isoform of phosphatidylinositol 3-kinase (PI3Kδ) is a key component of the B-cell receptor signaling pathway and is implicated in the pathogenesis of certain hematological malignancies. nih.govnih.govmdpi.com A number of indazole-containing compounds have been developed as potent and selective inhibitors of PI3Kδ. nih.govgoogle.com For example, the optimization of a series of pyrrolotriazinones, which can be considered analogues due to their similar pharmacophoric features, led to the identification of potent PI3Kδ inhibitors. nih.gov One such compound demonstrated an IC50 of 295 nM for PI3Kδ, showing significant selectivity over other PI3K isoforms. nih.gov

CDK: Cyclin-dependent kinases (CDKs) are a family of protein kinases that are essential for regulating the cell cycle. nih.gov The development of tetrahydroindazole (B12648868) inhibitors of CDK2/cyclin complexes has been a focus of research. nih.gov Following the identification of a hit compound from a high-throughput screen, over 50 tetrahydroindazoles were synthesized and evaluated for their ability to inhibit CDK2 in complex with various cyclins. nih.gov Two analogues, in particular, showed a 3-fold better binding affinity for CDK2 and 2- to 10-fold improved inhibitory activity against CDK2/cyclin A1, E, and O compared to the initial hit. nih.gov

CRAC channels: Calcium release-activated calcium (CRAC) channels are crucial for T-cell proliferation and function. nih.gov Structure-activity relationship studies have led to the characterization of indazole-scaffold bearing compounds as selective CRAC channel blockers. nih.gov One such compound, 1-(cyclopropylmethyl)-N-(3-fluoropyridin-4-yl)-1H-indazole-3-carboxamide, was found to be a fast-onset, reversible, and selective CRAC channel blocker with an IC50 of 4.9 µM. nih.govnih.govmedchemexpress.combiorxiv.org

IDO1: While not specific to this compound, the broader indazole class has been explored for its potential to inhibit indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in immune evasion by tumors.

Anti-Infective Properties

In addition to their anti-cancer activity, this compound analogues have been investigated for their ability to combat a range of infectious diseases.

The indazole scaffold is a component of various compounds exhibiting antibacterial and antifungal properties. nih.gov

Antibacterial Activity: A study on novel 3-methyl-1H-indazole derivatives demonstrated their antibacterial activity against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria. plu.mx One of the synthesized compounds, 1-(2-(piperidin-1-yl)ethan-1-oyl)-3-methyl-1H-indazole, showed the most promising antibacterial activity against both bacterial strains. plu.mx Another study highlighted that an isopropyl-substituted derivative of N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide displayed a low minimum inhibitory concentration (MIC) of 3.9 μg/mL against S. aureus and A. xylosoxidans. rsc.org

Antifungal Activity: A series of N-methyl-3-aryl indazoles have shown activity against the fungal strain Candida albicans. nih.gov Furthermore, the synthesis of new azole derivatives containing a 1,2,3-triazole moiety has yielded compounds with excellent antifungal activity against both sensitive and drug-resistant strains of C. albicans. nih.govijpp.org.in Several of these compounds exhibited better antifungal activity than the standard drug fluconazole. nih.gov

Table 2: Antibacterial Activity of a 3-Methyl-1H-Indazole Derivative

CompoundBacterial StrainActivity
1-(2-(piperidin-1-yl)ethan-1-oyl)-3-methyl-1H-indazoleBacillus subtilis (Gram-positive)High
Escherichia coli (Gram-negative)High

Analogues of this compound have shown significant potential in the fight against parasitic protozoa.

Trypanosoma cruzi : This parasite is the causative agent of Chagas disease. nih.gov Indazole derivatives have been identified as potent inhibitors of T. cruzi growth. researchgate.net Certain 1,2,3-triazole-based hybrids have demonstrated potent activity against the trypomastigote form of the parasite, with some analogues showing IC50 values significantly lower than the reference drug benznidazole. mdpi.commdpi.com Specifically, 3-nitro-1H-1,2,4-triazole-based compounds have shown significant and selective activity against T. cruzi amastigotes. nih.gov

Leishmania species: These parasites cause leishmaniasis. mdpi.com A series of 3-chloro-6-nitro-1H-indazole derivatives were synthesized and tested for their antileishmanial activity against Leishmania major, Leishmania tropica, and Leishmania infantum. nih.govresearchgate.net One compound, in particular, was reported as a promising growth inhibitor of L. major. nih.gov Molecular docking studies suggest that these compounds may exert their effect by binding to the Leishmania trypanothione (B104310) reductase enzyme. nih.govresearchgate.net In another study, 3-alkoxy-1-benzyl-5-nitroindazole derivatives showed remarkable in vitro results against Leishmania species, with one compound, NV6, demonstrating leishmanicidal activity comparable to amphotericin B in an in vivo model of cutaneous leishmaniasis. mdpi.comnih.govrsc.org

Table 3: Antiprotozoal Activity of Indazole Derivatives

Compound ClassProtozoanKey Findings
1,2,3-Triazole-based hybridsTrypanosoma cruziPotent activity against trypomastigotes.
3-Chloro-6-nitro-1H-indazole derivativesLeishmania majorPromising growth inhibition.
3-Alkoxy-1-benzyl-5-nitroindazole derivativesLeishmania speciesRemarkable in vitro results; in vivo efficacy comparable to amphotericin B.

Mechanistic Insights into Anti-Infective Actions (e.g., DNA Gyrase Inhibition)

The anti-infective properties of certain this compound analogues are significantly attributed to their ability to inhibit bacterial DNA gyrase. sigmaaldrich.com This essential enzyme, a type II topoisomerase, is crucial for bacterial DNA replication, transcription, and repair. nih.gov DNA gyrase introduces negative supercoils into the bacterial chromosome, a process vital for relieving the topological stress that arises during DNA unwinding. nih.gov

The inhibitory action of these indazole derivatives primarily targets the GyrB subunit of the DNA gyrase enzyme. sigmaaldrich.comnih.gov This subunit possesses the ATPase activity necessary to provide the energy for the DNA supercoiling reaction. nih.gov By binding to the ATP-binding site on GyrB, the this compound analogues act as competitive inhibitors, preventing ATP from binding and subsequently halting the energy-dependent DNA strand-passage and re-ligation process. sigmaaldrich.comnih.gov This disruption of the enzyme's catalytic cycle leads to an accumulation of DNA strand breaks, ultimately resulting in bacterial cell death. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The biological activity of this compound derivatives is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies have been instrumental in elucidating the key molecular features that govern their efficacy and potency as bioactive agents. nih.govresearchgate.net

Impact of the Isopropyl Moiety on Biological Profile and Selectivity

The presence of an isopropyl group at the 3-position of the 1H-indazole core has a pronounced influence on the biological profile and selectivity of these compounds. This bulky, lipophilic substituent plays a significant role in the molecule's interaction with its biological targets. In the context of enzyme inhibition, the isopropyl group can occupy hydrophobic pockets within the active site, thereby enhancing binding affinity and potency. acs.org For instance, in kinase inhibition, this group can contribute to the selectivity of the compound for specific kinases by fitting into unique hydrophobic regions not present in other related enzymes.

Studies on various heterocyclic scaffolds have shown that the size and shape of substituents at key positions are critical for activity. While a methyl or ethyl group might be too small to establish optimal interactions, a larger group like a tert-butyl might introduce steric hindrance. acs.org The isopropyl group often represents a favorable balance, providing sufficient bulk for strong hydrophobic interactions without being excessively large to prevent proper binding. This can lead to an improved therapeutic index by increasing on-target activity while minimizing off-target effects. acs.org

Positional and Substituent Effects on Efficacy and Potency

Beyond the 3-isopropyl group, the nature and position of other substituents on the indazole ring system are critical determinants of biological activity. SAR studies have demonstrated that modifications at various positions can significantly modulate the efficacy and potency of these derivatives. nih.govnih.gov

Substitutions on the benzene (B151609) ring of the indazole nucleus can influence both the pharmacokinetic and pharmacodynamic properties of the molecule. For example, the introduction of electron-withdrawing or electron-donating groups can alter the electronic distribution of the indazole ring, which in turn can affect its binding to target proteins. nih.gov Halogen atoms, such as fluorine or chlorine, at specific positions have been shown to enhance activity in some series, potentially through the formation of halogen bonds or by altering the metabolic stability of the compound. mdpi.com

Furthermore, the nature of the substituent at the N1 position of the indazole ring is a key area of chemical modification. The attachment of various alkyl, aryl, or more complex side chains at this position can lead to significant variations in biological activity. These modifications can influence the molecule's solubility, cell permeability, and interaction with the target protein. nih.gov For instance, the introduction of a basic amine-containing side chain can improve aqueous solubility and allow for the formation of salt forms, which can be advantageous for formulation. nih.gov

The interplay between the 3-isopropyl group and other substituents is a crucial aspect of the SAR. The optimal combination of substituents is highly dependent on the specific biological target. A substituent that enhances activity against one target may be detrimental to activity against another, highlighting the importance of focused medicinal chemistry efforts to fine-tune the structure for a desired biological effect. nih.gov

Position of ModificationType of SubstituentGeneral Impact on Activity
3-position IsopropylEnhances hydrophobic interactions and can improve selectivity. acs.org
Benzene Ring Electron-withdrawing groups (e.g., halogens)Can increase potency and metabolic stability. nih.govmdpi.com
Benzene Ring Electron-donating groups (e.g., methoxy)May modulate binding affinity and pharmacokinetic properties. nih.gov
N1-position Alkyl or Aryl chainsSignificantly influences solubility, permeability, and target engagement. nih.gov
N1-position Basic side chainsCan improve aqueous solubility and formulation properties. nih.gov

Other Exploratory Biological Activities (e.g., Anti-inflammatory, Immune Modulation)

In addition to their well-documented anti-infective and kinase inhibitory activities, analogues of this compound have been investigated for other potential therapeutic applications, notably in the realms of anti-inflammatory and immunomodulatory effects. nih.govresearchgate.net

The anti-inflammatory potential of indazole derivatives has been linked to their ability to modulate key pathways involved in the inflammatory response. nih.gov Some compounds have been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs). mdpi.com The mechanism underlying this activity may involve the inhibition of signaling pathways that are crucial for the expression of these inflammatory mediators. For instance, interference with the nuclear factor-kappa B (NF-κB) signaling cascade, a central regulator of inflammation, has been proposed as a potential mechanism for some indazole-based compounds. frontiersin.org

Furthermore, the inhibition of enzymes directly involved in the inflammatory process, such as cyclooxygenases (COX), has been observed with certain indazole derivatives. nih.gov By blocking the activity of these enzymes, these compounds can reduce the production of prostaglandins, which are key mediators of pain and inflammation.

Applications in Medicinal Chemistry and Drug Discovery Scaffold Based Research and Design Principles

Indazole as a Privileged Scaffold for Designing Bioactive Molecules

The indazole ring system, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is widely recognized as a privileged scaffold in medicinal chemistry. nih.govresearchgate.net Its structural rigidity, coupled with the presence of hydrogen bond donors and acceptors, allows for specific and high-affinity interactions with a variety of biological targets. nih.gov The versatility of the indazole scaffold is demonstrated by its presence in a range of clinically approved drugs and investigational compounds with diverse therapeutic applications, including anti-inflammatory, anticancer, and antipsychotic agents. nih.govnih.gov

The substitution pattern on the indazole ring plays a crucial role in determining the biological activity and selectivity of its derivatives. nih.gov The 3-position of the indazole ring is a key site for modification, and the introduction of different functional groups at this position can significantly modulate the pharmacological properties of the resulting compounds. The isopropyl group at the 3-position, as seen in 3-isopropyl-1H-indazole, is of particular interest due to its moderate size, lipophilicity, and conformational flexibility. These characteristics can influence the binding affinity and pharmacokinetic properties of a molecule.

The utility of the indazole scaffold is underscored by the broad spectrum of biological activities exhibited by its derivatives. Research has demonstrated that indazole-containing compounds can act as inhibitors of various enzymes, such as kinases, and can modulate the function of receptors and ion channels. nih.govnih.gov This wide-ranging bioactivity has cemented the status of indazole as a valuable starting point for the design of new therapeutic agents.

Compound Class Biological Target/Activity
Indazole DerivativesKinase Inhibition (e.g., VEGFR, FGFR) nih.gov
Indazole-3-carboxamidesCRAC Channel Blockade nih.gov
3-Substituted IndazolesIDO1 Enzyme Inhibition nih.gov
3-AminoindazolesPan-BCR-ABL Inhibition nih.gov

Scaffold Hopping and Bioisosteric Replacements with this compound Derivatives

Scaffold hopping is a powerful strategy in drug design that involves replacing the core molecular framework of a known active compound with a structurally different scaffold, while aiming to retain or improve its biological activity. nih.govnih.gov This approach can lead to the discovery of novel chemotypes with improved properties, such as enhanced potency, better selectivity, or more favorable pharmacokinetic profiles. The indazole ring is often employed as a replacement for other heterocyclic systems in scaffold hopping strategies. For instance, the indazole scaffold has been successfully used as a bioisostere for the indole (B1671886) nucleus in the development of dual MCL-1/BCL-2 inhibitors. nih.gov

Bioisosteric replacement is a related concept that involves the substitution of an atom or a group of atoms with another that has similar physical and chemical properties, leading to a molecule with similar biological activity. cambridgemedchemconsulting.com The indazole ring itself can be considered a bioisostere of other aromatic systems like benzimidazole (B57391) or purine.

While specific examples of scaffold hopping or bioisosteric replacement that directly involve the this compound moiety are not extensively documented in publicly available research, the principles of these design strategies are highly applicable. The this compound scaffold could be explored as a replacement for other 3-substituted heterocyclic systems in known bioactive compounds. The isopropyl group, with its specific steric and electronic properties, could offer advantages in terms of target engagement and metabolic stability compared to other alkyl or aryl substituents. For example, in a series of kinase inhibitors, replacing a phenyl or a smaller alkyl group at the 3-position with an isopropyl group could modulate the compound's interaction with the hydrophobic pocket of the kinase's active site, potentially leading to improved potency or selectivity.

Design Strategy Description Potential Application for this compound
Scaffold HoppingReplacement of the core molecular framework to discover novel chemotypes. nih.govnih.govUtilizing the this compound core to replace other heterocyclic systems in known active compounds.
Bioisosteric ReplacementSubstitution of atoms or groups with others having similar properties to maintain or improve bioactivity. cambridgemedchemconsulting.comEmploying the 3-isopropyl group as a bioisostere for other alkyl or small aromatic groups to fine-tune activity and pharmacokinetic properties.

Rational Design of Target-Specific Indazole Ligands and Probes

Rational drug design involves the development of new medications based on a thorough understanding of the biological target's structure and function. dundee.ac.uk This approach often utilizes computational methods, such as molecular docking and pharmacophore modeling, to design molecules that are predicted to bind to the target with high affinity and selectivity. The indazole scaffold, with its well-defined geometry and versatile substitution patterns, is highly amenable to rational design strategies. nih.gov

The design of target-specific ligands based on the this compound scaffold would involve considering the role of the isopropyl group in the binding interaction. For instance, in the design of kinase inhibitors, the isopropyl group could be positioned to interact with a specific hydrophobic region of the ATP-binding site. nih.gov Structure-activity relationship (SAR) studies of various 3-substituted indazoles have shown that the nature of the substituent at this position is critical for activity. nih.govnih.gov

While specific examples of rationally designed ligands featuring the this compound scaffold are limited in the literature, the general principles are well-established. For example, in the development of inhibitors for Phosphatidylinositol 3-kinase (PI3K), a series of 3-ethynyl-1H-indazoles were synthesized and evaluated, highlighting the importance of the substituent at the 3-position for potent inhibition. nih.gov A similar rational approach could be applied to design this compound derivatives targeting other enzymes or receptors where a moderately sized hydrophobic group is favored for binding.

Target Class Design Consideration for this compound Relevant Research Findings
Protein KinasesThe isopropyl group can occupy a hydrophobic pocket in the ATP-binding site. nih.gov3-substituted indazoles have been developed as potent kinase inhibitors. nih.govnih.gov
G-Protein Coupled Receptors (GPCRs)The scaffold can serve as a rigid core to present substituents for interaction with the receptor's binding pocket.Indazole arylsulfonamides have been identified as allosteric CCR4 antagonists.
Enzymes (other than kinases)The indazole ring can mimic the structure of endogenous substrates or cofactors.Indazole derivatives have shown inhibitory activity against enzymes like butyrylcholinesterase. monash.edu

Development of Novel Chemical Tools for Biological Pathway Interrogation

Chemical tools, or probes, are small molecules designed to interact with a specific biological target, enabling the study of its function in a cellular or in vivo context. These tools are essential for validating new drug targets and for dissecting complex biological pathways. The development of potent and selective chemical probes is a critical aspect of chemical biology.

The this compound scaffold has the potential to be elaborated into novel chemical tools. A potent and selective inhibitor based on this scaffold could be modified to incorporate a reactive group for covalent labeling of the target protein, or a fluorescent tag for visualization studies. The development of such probes would require a detailed understanding of the SAR of this compound derivatives to identify positions on the molecule that can be modified without disrupting the binding to the target.

While the development of chemical tools specifically derived from this compound is not yet a prominent area of research, the broader class of indazole derivatives has been explored for such purposes. For example, the switchable synthesis of 3-substituted 1H-indazoles and 3,3-disubstituted 3H-indazole-3-phosphonates provides a versatile platform for creating hybrid molecules with potential applications in drug development and as chemical probes. organic-chemistry.org The insights gained from these studies could guide the future design of this compound-based chemical tools for the interrogation of various biological pathways.

Future Perspectives and Emerging Research Avenues for 3 Isopropyl 1h Indazole

Integration of Artificial Intelligence and Machine Learning in Indazole Drug Discovery

The confluence of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of indazole-based therapeutics. mednexus.orgnih.gov These computational tools can process vast datasets to identify patterns and make predictions, drastically accelerating the traditionally slow and costly drug discovery pipeline. bohrium.comnih.gov

In the context of indazole derivatives, AI and ML models are being employed for several key tasks. Quantitative Structure-Activity Relationship (QSAR) models, for instance, are used to predict the biological activity of novel indazole compounds based on their chemical structures. nih.gov In one such study, QSAR models helped identify indazole derivatives with superior inhibitory activity against histone deacetylase (HDAC), a key target in breast cancer therapy. nih.gov Similarly, in silico high-throughput screening campaigns, guided by molecular docking simulations, have successfully identified indazole-based inhibitors for novel targets like Unc-51-Like Kinase 1 (ULK1). nih.gov These computational approaches allow researchers to screen vast virtual libraries of molecules, prioritizing the most promising candidates for synthesis and experimental testing, thereby saving significant time and resources. nih.govastrazeneca.com

Machine learning algorithms, including deep neural networks, are being trained to predict various pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and potential toxicity risks of new indazole derivatives. astrazeneca.comresearchgate.net This early-stage prediction helps in filtering out compounds that are likely to fail later in development due to poor drug-like properties. researchgate.net By combining expertise in AI with pharmaceutical science, researchers can create powerful predictive models to enhance the efficiency of identifying lead molecules and even forecast the outcomes of clinical trials. nih.govbohrium.com

Computational MethodApplication in Indazole ResearchKey Findings/ObjectivesReferences
Molecular DockingPredicting binding modes and energies of indazole derivatives with protein targets (e.g., VEGFR-2, HDAC, COX-2, ULK1).Identifies key interactions (e.g., hydrogen bonds, π-stacking) and helps prioritize potent inhibitors for synthesis. nih.govnih.govbiotech-asia.orgresearchgate.netnih.gov
QSAR (Quantitative Structure-Activity Relationship)Building models to correlate chemical structures of indazole derivatives with their biological activities.Predicts the inhibitory potency (e.g., pIC50) of new compounds before synthesis. nih.gov
Molecular Dynamics (MD) SimulationSimulating the dynamic behavior of indazole-protein complexes over time.Assesses the stability of the ligand-receptor binding and confirms docking results. researchgate.net
ADMET PredictionIn silico evaluation of drug-like properties (Absorption, Distribution, Metabolism, Excretion, Toxicity).Filters out candidates with poor pharmacokinetic profiles early in the discovery process. researchgate.netbiotech-asia.org
Density Functional Theory (DFT)Studying the physicochemical and electrostatic properties of novel indazole derivatives.Calculates properties like HOMO-LUMO energy gaps to understand molecular reactivity and stability. rsc.orgnih.govrsc.org

Exploration of Novel Synthetic Methodologies for Architecturally Complex Indazole Derivatives

The development of novel, efficient, and sustainable synthetic methods is crucial for exploring the full potential of the indazole scaffold. benthamdirect.combohrium.com Future research will focus on creating architecturally complex indazole derivatives that can access new biological targets and exhibit improved pharmacological profiles. researchgate.net

Recent advances have moved beyond traditional methods to embrace catalyst-based approaches, particularly using transition metals like palladium (Pd), copper (Cu), rhodium (Rh), and silver (Ag). benthamdirect.combohrium.comnih.gov These catalysts enable powerful reactions such as C-H bond functionalization and intramolecular amination, allowing for the direct and selective synthesis of substituted indazoles that were previously difficult to prepare. nih.govnih.govmdpi.com For example, Rh(III)-catalyzed C-H activation has been used for the efficient construction of indazole motifs with quaternary carbons. nih.gov Similarly, Pd-catalyzed reactions have been developed for the direct, single-step synthesis of 2-substituted 2H-indazoles from readily available starting materials. acs.org

Green chemistry principles are also becoming increasingly important, with a focus on developing one-pot reactions and using environmentally benign catalysts. researchgate.netresearchgate.net Researchers are exploring methods that improve atom economy and reduce waste, such as the use of magnetic nanoparticles as recyclable catalysts. researchgate.net The development of these sophisticated synthetic tools provides a robust platform for generating diverse libraries of novel indazole derivatives, facilitating the investigation of their structure-activity relationships and biological activities. nih.govresearchgate.net

Catalyst/MethodReaction TypeKey AdvantageReferences
Palladium (Pd)C-H Amination, Cross-CouplingHigh efficiency and regioselectivity in forming C-N bonds. nih.govacs.org
Copper (Cu)N-N Bond Formation, Cascade ReactionsCost-effective catalyst for constructing the indazole core and for C3-functionalization. nih.govorganic-chemistry.orgpnrjournal.com
Rhodium (Rh)C-H Activation/Functionalization, CyclizationEnables the synthesis of complex indazoles, including those with quaternary carbons. nih.govmdpi.com
Silver (Ag)Intermolecular Oxidative C-H AminationEffective for preparing 3-substituted 1H-indazoles that are otherwise difficult to access. nih.govpnrjournal.com
Iodine-MediatedBenzyl C-H FunctionalizationA metal-free approach for the synthesis of 2H-indazoles. nih.govmdpi.com
Electrochemical SynthesisOxidative C-H/N-H AnnulationA sustainable, reagent-free method for synthesizing 1H-indazole N-oxides. researchgate.net

Identification of New Biological Targets and Expansion into Underexplored Disease Areas

While indazole derivatives are well-established as kinase inhibitors for cancer therapy, future research is actively expanding their therapeutic applications by identifying novel biological targets and exploring their efficacy in a wider range of diseases. nih.govnih.gov The versatility of the indazole scaffold allows for modifications that can tune its activity against various biological pathways. nih.govresearchgate.net

Emerging research has shown the potential of indazole derivatives in treating metabolic disorders, infectious diseases, and inflammatory conditions. nih.govresearchgate.net For example, novel indazole-based compounds have been identified as glucagon (B607659) receptor antagonists for the potential treatment of type 2 diabetes. nih.gov In the realm of oncology, research is moving beyond traditional kinase targets to enzymes like indoleamine 2,3-dioxygenase (IDO1) and pan-Janus kinases (JAKs), which are crucial in immuno-oncology and inflammatory diseases. nih.gov

Furthermore, the scaffold is being investigated for its potential against neglected tropical diseases, with studies showing activity against the parasite Leishmania by targeting its trypanothione (B104310) reductase enzyme. tandfonline.com Indazole derivatives have also demonstrated a wide spectrum of other biological activities, including antibacterial, antifungal, anti-HIV, and potential applications in treating neurodegenerative diseases. nih.govresearchgate.net This expansion into underexplored areas highlights the vast therapeutic potential of the indazole core structure, promising new treatments for a variety of human ailments. researchgate.net

Novel Biological TargetAssociated Disease AreaExample Indazole Derivative ClassReferences
Indoleamine 2,3-dioxygenase (IDO1)Cancer (Immuno-oncology)4,6-disubstituted 1H-indazoles nih.gov
Janus Kinases (JAKs)Inflammatory Diseases1H-indazoles (e.g., PF-06263276) nih.gov
Glucagon Receptor (GCGR)Type 2 Diabetes Mellitus1H-indazole derivatives with aryl groups at C3 and C6 nih.gov
Trypanothione Reductase (TryR)Leishmaniasis3-chloro-6-nitro-1H-indazole derivatives tandfonline.com
Extracellular signal-regulated kinases (ERK1/2)Cancer1H-indazole amide derivatives nih.gov
Cytochrome P450 51 (CYP51)Fungal InfectionsIndazole derivatives targeting ergosterol (B1671047) biosynthesis researchgate.net

Application of Advanced Spectroscopic and Imaging Techniques for Real-Time Mechanistic Studies

Understanding the precise mechanism of action of indazole-based drugs is fundamental to developing more effective and selective therapies. Future research will increasingly rely on advanced spectroscopic and imaging techniques to study these mechanisms in real-time and at high resolution.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly when combined with theoretical calculations, is a powerful tool for structural elucidation and mechanistic investigation. acs.org Multinuclear NMR (¹H, ¹³C, ¹⁵N) studies, supported by Gauge-Invariant Atomic Orbital (GIAO) calculations, have been used to definitively characterize indazole isomers and their reaction products, providing a sound basis for experimental observations. acs.orgrsc.org These methods can help decipher complex reaction pathways, such as the formation of N₁-CH₂OH derivatives from the reaction of NH-indazoles with formaldehyde. acs.org

A particularly exciting frontier is the use of live-cell imaging to visualize the behavior of drug molecules within their biological environment. nih.gov By attaching fluorescent probes (e.g., Dansyl, Cy5) to an indazole core, researchers can track the drug's accumulation, localization, and interaction with subcellular compartments in real-time using fluorescence microscopy. nih.govhuji.ac.il This approach has been used to visualize fluorescent azole probes in live Candida cells, revealing their distribution patterns and helping to confirm their engagement with the target enzyme, cytochrome P450DM. nih.gov Such real-time mechanistic studies provide invaluable insights that bridge the gap between molecular structure and biological function, guiding the rational design of next-generation indazole therapeutics.

TechniqueApplication to Indazole ResearchInformation GainedReferences
Multinuclear NMR SpectroscopyStructural characterization of novel indazole derivatives and reaction intermediates.Precise structural assignment, isomer identification, and elucidation of reaction mechanisms. acs.orgrsc.org
GIAO/DFT CalculationsUsed in conjunction with NMR to calculate and assign chemical shifts.Confirms experimental NMR assignments and provides insight into electronic structure. rsc.orgacs.orgrsc.org
Live-Cell Fluorescence MicroscopyReal-time visualization of fluorescently-tagged indazole probes in living cells.Cellular uptake, subcellular localization (e.g., mitochondria), and target engagement. nih.govhuji.ac.il
Mass Spectrometry (High Resolution)Confirmation of molecular weight and elemental composition of synthesized compounds.Structural confirmation and purity assessment. rsc.orgresearchgate.net
X-ray CrystallographyDetermining the 3D solid-state structure of indazole compounds and their protein complexes.Provides definitive structural proof and visualizes binding interactions at the atomic level. acs.org

Q & A

Q. What are the optimized synthetic routes for 3-isopropyl-1H-indazole, and how can researchers validate purity and yield?

Methodological Answer: Synthesis typically involves cyclization of substituted hydrazines with ketones or aldehydes under acidic conditions. For example, nitro-substituted indazoles are synthesized via intramolecular cyclization of arylhydrazones, as demonstrated in analogous indazole derivatives . Key steps include:

Reagent Selection : Use arylhydrazines and isopropyl ketones with catalytic p-toluenesulfonic acid.

Purification : Column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) followed by recrystallization.

Validation :

  • Purity : HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm.
  • Yield Optimization : Monitor reaction progress via TLC and adjust temperature (80–120°C) and reaction time (12–24 hrs).

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Methodological Answer:

  • NMR : Use 1H^1H- and 13C^{13}C-NMR in CDCl₃ or DMSO-d₆ to confirm substitution patterns. For example, the isopropyl group shows a triplet at δ 1.2–1.4 ppm (CH₃) and a septet at δ 2.8–3.0 ppm (CH) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ (expected m/z: 175.12).
  • UV/Vis : λmax ~301 nm in acetonitrile, consistent with indazole derivatives .

Q. How can researchers assess the biological activity of this compound in preliminary assays?

Methodological Answer:

  • In Vitro Screening :
    • Enzyme Inhibition : Test against kinases (e.g., PKA) or receptors (e.g., AMPA) using fluorescence-based assays .
    • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation.
  • Positive Controls : Compare with known indazole-based inhibitors (e.g., 6-nitroindazole derivatives) .

Advanced Research Questions

Q. How can contradictory data in structure-activity relationships (SAR) for this compound derivatives be resolved?

Methodological Answer:

  • Systematic SAR Analysis :
    • Vary Substituents : Synthesize analogs with substituents at N1, C5, and C7 positions.
    • Data Normalization : Use standardized assay conditions (e.g., fixed ATP concentration in kinase assays) to minimize variability .
  • Statistical Tools : Apply multivariate analysis (e.g., PCA) to identify key physicochemical properties (logP, polar surface area) influencing activity .

Q. What strategies improve the metabolic stability of this compound in preclinical studies?

Methodological Answer:

  • Structural Modifications :
    • Block Metabolic Hotspots : Introduce fluorine at C5 or methyl groups at N1 to reduce CYP450 oxidation .
    • Prodrug Design : Convert the indazole NH to a phosphate ester for enhanced solubility and slow release .
  • In Vitro Assays :
    • Microsomal Stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS .

Q. How should researchers address discrepancies in computational vs. experimental binding affinity data?

Methodological Answer:

  • Validation Workflow :
    • Docking Studies : Use AutoDock Vina with crystal structures (e.g., PDB: 1ATP for kinases).
    • Experimental Cross-Check : Surface plasmon resonance (SPR) or ITC to measure binding constants (Kd).
  • Error Sources :
    • Adjust force fields (e.g., AMBER vs. CHARMM) in simulations .
    • Account for solvent effects (explicit vs. implicit models) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

  • PPE Requirements : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods for synthesis and handling of powdered forms .
  • Waste Disposal : Neutralize acidic byproducts with NaHCO₃ before disposal .

Q. How can researchers ensure reproducibility in indazole-based studies?

Methodological Answer:

  • Detailed Reporting : Document reagent sources (e.g., Sigma-Aldrich vs. TCI), purity grades, and instrument calibration data .
  • Open Data : Share raw NMR/LC-MS files and crystal structures in supplementary materials .

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